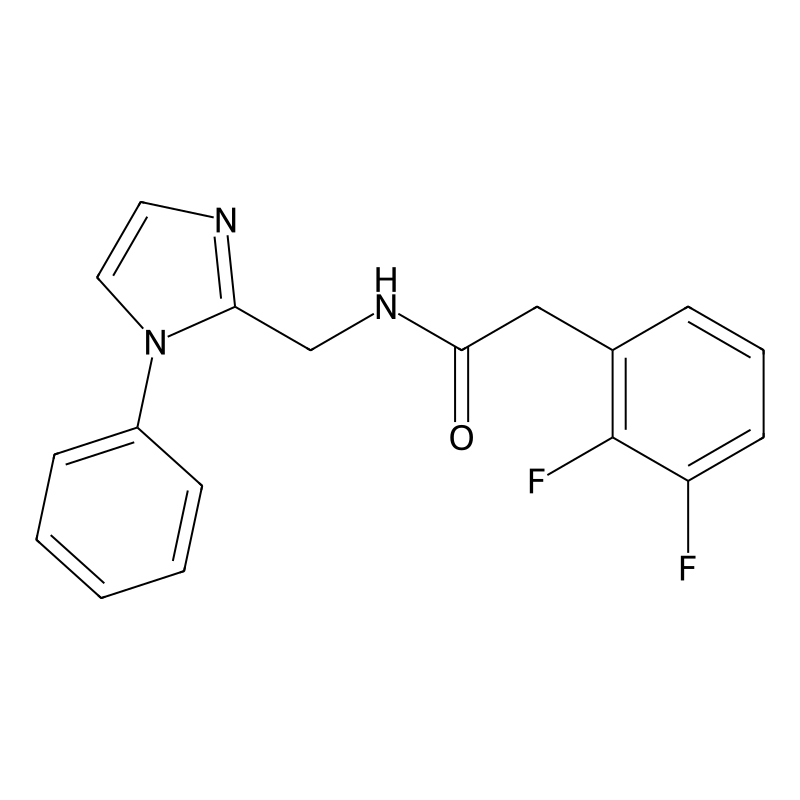

2-(2,3-difluorophenyl)-N-[(1-phenylimidazol-2-yl)methyl]acetamide

Catalog No.

S7009169

CAS No.

M.F

C18H15F2N3O

M. Wt

327.3 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(2,3-difluorophenyl)-N-[(1-phenylimidazol-2-yl)methyl]acetamide

IUPAC Name

2-(2,3-difluorophenyl)-N-[(1-phenylimidazol-2-yl)methyl]acetamide

Molecular Formula

C18H15F2N3O

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H15F2N3O/c19-15-8-4-5-13(18(15)20)11-17(24)22-12-16-21-9-10-23(16)14-6-2-1-3-7-14/h1-10H,11-12H2,(H,22,24)

InChI Key

LDLQUEJCCFXTAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2CNC(=O)CC3=C(C(=CC=C3)F)F

2-(2,3-difluorophenyl)-N-[(1-phenylimidazol-2-yl)methyl]acetamide (DPIMA) is a new chemical compound derived from imidazole. It is categorized as an anticonvulsant drug, which means that it can prevent or reduce the severity and frequency of seizures. DPIMA was first synthesized by researchers at the University of Utah in 2007, and it is still undergoing extensive research to identify its pharmacokinetics and potential therapeutic applications. DPIMA has been found to have a unique mechanism of action that makes it different from other available anticonvulsant drugs.

DPIMA is a white crystalline powder with a molecular formula C18H16F2N4O. It has a molecular weight of 348.3 g/mol and a melting point of 123-126°C. In terms of solubility, DPIMA is soluble in dimethyl sulfoxide (DMSO), but practically insoluble in water and other common organic solvents like ethanol and methanol. DPIMA also exhibits stability under acidic and basic conditions.

DPIMA is synthesized from imidazole and 2,3-difluorobenzyl bromide using a series of chemical reactions. The synthesis route is multi-step and involves the use of different reagents under well-controlled reaction conditions. The final product is then characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Analysis of DPIMA in biological samples like blood, urine, and tissue requires detection and quantification techniques that are sensitive and accurate. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is commonly used for quantification of DPIMA. Other analytical methods such as capillary electrophoresis (CE) and electrochemical detection have also been used for the detection of DPIMA.

DPIMA has been found to exhibit anticonvulsant activity in animal models of epilepsy. It has shown efficacy in reducing the frequency and severity of seizures in rats and mice. Recent studies have also suggested that DPIMA may have neuroprotective properties and may reduce cognitive deficits associated with epilepsy. However, its mechanism of action is not well understood, and further studies are needed to fully elucidate its potential therapeutic effects.

Studies evaluating the toxicity and safety of DPIMA have generally shown low toxicity and good tolerability at therapeutic doses. In animal studies, acute toxicity studies have shown that DPIMA has a high safety margin. However, some studies have also reported mild side effects such as ataxia (loss of coordination), sedation, and weight loss. Further studies are needed to evaluate the long-term effects of DPIMA and its safety in humans.

DPIMA has been found to be a potent anticonvulsant drug and has potential applications in the treatment of epilepsy and other seizure disorders. It has also been suggested that it may have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In addition, DPIMA has shown potential applications in the field of cancer research, where it has been found to exhibit anti-tumor activity in some studies.

The current state of research on DPIMA is still in the early stages, and much is still unknown about its mechanism of action and potential therapeutic applications. Most of the research has been conducted in animal models, and further studies are needed to evaluate its safety and efficacy in humans. However, the unique mechanism of action of DPIMA has generated significant interest among researchers, and it is expected that more studies will be conducted in the near future to better understand its potential applications.

DPIMA has potential applications in a variety of fields including neurology, oncology, and pharmaceuticals. Its anticonvulsant and neuroprotective properties suggest that it may be useful in the treatment of epilepsy and other neurological disorders. Its anti-tumor properties also suggest that it may have applications in the treatment of cancer. In addition, its unique mechanism of action may make it a valuable target for drug development.

Despite its potential applications, there are several limitations to the use of DPIMA. One major limitation is its limited solubility, which may limit its bioavailability and make it difficult to administer. Further studies are needed to explore ways to increase the solubility of DPIMA and improve its pharmacokinetics. Future studies should also focus on identifying the full potential of DPIMA in various fields of research and industry. Specifically, studies are needed to evaluate its efficacy and safety in humans to help identify potential therapeutic applications. Other areas for future research include identification of new analogs of DPIMA with improved properties and better understanding of its mechanism of action.

In summary, DPIMA is a newly synthesized chemical compound that has shown potential applications in the treatment of epilepsy, neurodegenerative disorders, and cancer research. Its unique mechanism of action and anticonvulsant properties make it a valuable target for drug development. The future of DPIMA research is promising, and further studies are needed to fully elucidate its potential therapeutic effects and identify new analogs that may have improved properties.

In summary, DPIMA is a newly synthesized chemical compound that has shown potential applications in the treatment of epilepsy, neurodegenerative disorders, and cancer research. Its unique mechanism of action and anticonvulsant properties make it a valuable target for drug development. The future of DPIMA research is promising, and further studies are needed to fully elucidate its potential therapeutic effects and identify new analogs that may have improved properties.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

327.11831843 g/mol

Monoisotopic Mass

327.11831843 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds